molecular formula C24H37NO B1675493 Linoleylanilide CAS No. 19878-10-5

Linoleylanilide

Cat. No. B1675493
CAS RN: 19878-10-5
M. Wt: 355.6 g/mol
InChI Key: HFRLHSQAZLWVEE-HZJYTTRNSA-N
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Description

Linoleylanilide belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids RkE(=O)l(OH)m (l not 0) by replacing an OH group by the NHPh group or derivative formed by ring substitution .


Molecular Structure Analysis

Linoleylanilide has a chemical formula of C24H37NO . It is a fatty amide conjugate of linoleic acid and aniline . The InChI string for linoleylanilide is InChI=1S/C24H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22H2,1H3,(H,25,26)/b7-6-,10-9- .

Scientific Research Applications

1. Impact on Human Health

Research suggests that compounds related to linoleylanilide, like conjugated linoleic acid (CLA), may offer several health benefits. Studies indicate potential roles in controlling body fat, enhancing immunity, and reducing inflammation. These benefits are supported by animal studies and clinical trials, highlighting the importance of linoleylanilide derivatives in health improvement areas (Pariza, 2004).

2. Effects on Lung Tissue

Linoleylanilide has been studied for its effects on lung tissue, particularly on Clara cells in mice. These studies provide insights into the potential impacts of linoleylanilide and its derivatives on lung health, including biotransformation capacity and morphological alterations in lung cells (Blanco et al., 1994).

3. Modulation of Lipid Metabolism

Research indicates that linoleylanilide can alter lipid metabolism in human polymorphonuclear leukocytes. This includes inducing the generation of arachidonic acid and inhibiting the synthesis of triacylglycerol. These findings are crucial for understanding how linoleylanilide influences human lipid metabolism (García Gil et al., 1983).

4. Nutritional and Metabolic Research in Pediatrics

Stable isotope techniques in nutritional and metabolic research in pediatrics have shown the importance of fatty acids like linoleic acid in studying fatty acid turnover and metabolic processes in infants. This highlights the potential of linoleylanilide-related compounds in pediatric research (Koletzko et al., 1998).

5. Potential in Cancer Prevention

Studies on conjugated linoleic acids, which are related to linoleylanilide, have shown significant potential in cancer prevention. This includes the suppression of mammary carcinogenesis in animal models, suggesting a potential role for linoleylanilide derivatives in cancer prevention and treatment (Ip et al., 1994).

6. Influence on Mammary Gland Morphogenesis

Research into conjugated linoleic acid has revealed its ability to alter mammary gland morphogenesis, which could reduce cancer risk. This suggests the relevance of linoleylanilide derivatives in influencing breast tissue development and possibly reducing breast cancer risk (Ip et al., 1999).

7. Antioxidant Properties

Studies have shown that compounds like melatonin, exhibiting antioxidant activity in a linoleic acid emulsion system, indicate the potential antioxidative properties of linoleylanilide and itsderivatives. These findings are significant for understanding the role of linoleylanilide in protecting against oxidative stress and lipid peroxidation, with implications for food preservation and health applications (Gulcin et al., 2002).

8. Role in Mammary Gland Development

Research on the morphological and biochemical status of the mammary gland influenced by conjugated linoleic acid provides insights into how linoleylanilide derivatives might affect breast tissue development. This includes changes in glandular density and proliferative activity, which may reduce susceptibility to cancer (Thompson et al., 1997).

9. Insights into Dietary Fatty Acids

Research on conjugated linoleic acid, a related compound to linoleylanilide, has provided comprehensive insights into the biological responses elicited by dietary fatty acids. This includes effects on growth, body composition, immune function, and disease prevention, highlighting the broader significance of linoleylanilide in nutritional and health sciences (O’Quinn et al., 2000).

10. Implications for Topical Drug Delivery Systems

Studies involving unsaturated fatty acids, including linoleic acid, in the design of nanovesicles for drug delivery highlight the potential of linoleylanilide derivatives in developing new topical treatments. This research points to the utility of these compounds in enhancing the efficacy and safety of pharmaceutical formulations (Cristiano et al., 2021).

properties

IUPAC Name

(9Z,12Z)-N-phenyloctadeca-9,12-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22H2,1H3,(H,25,26)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRLHSQAZLWVEE-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69833-20-1
Record name 9,12-Octadecadienamide, N-phenyl-, (Z,Z)-, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69833-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501314819
Record name Linoleic acid anilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linoleylanilide

CAS RN

19878-10-5
Record name Linoleic acid anilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19878-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linoleylanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019878105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linoleic acid anilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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